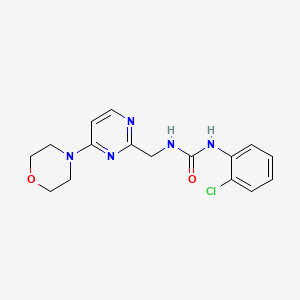
1-(2-Chlorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, including condensation, chlorination, and nucleophilic substitution. For instance, derivatives of morpholine pyrimidinyl were synthesized from commercially available precursors through steps ensuring moderate yields and confirming the structures via spectroscopic methods (Lei et al., 2017). Such methodologies underline the complexity and the careful design required in synthesizing this class of compounds.
Molecular Structure Analysis
The determination of molecular structures of similar compounds is commonly achieved using X-ray single-crystal diffraction techniques, showcasing specific spatial arrangements and confirming the compound's conformation (Guo & Shun, 2004). Detailed molecular structure analysis is essential for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
This compound's chemical reactions often involve interactions with other chemical entities leading to the formation of complex structures with unique biological activities. For example, research has focused on synthesizing derivatives with antiacetylcholinesterase activity, optimizing chemical structures for better pharmacological effects (Vidaluc et al., 1995).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for the compound's application in drug formulation and material science. Studies involving crystal structure determination and density functional theory (DFT) calculations provide insights into the compound's stability and reactivity (Sun et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemical groups, stability under various conditions, and potential for forming derivatives, are fundamental for the compound's applicability in synthesis and pharmaceutical development. For example, the study of novel urea derivatives with potent anti-CML activity through PI3K/AKT signaling pathway inhibition highlights the compound's therapeutic potential (Li et al., 2019).
Aplicaciones Científicas De Investigación
Corrosion Inhibition : Research has shown that similar urea derivatives are effective corrosion inhibitors. For example, Bahrami and Hosseini (2012) found that compounds similar to 1-(2-Chlorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea exhibit good performance as inhibitors for mild steel corrosion in acid solutions. The inhibition efficiency increased with decreasing temperature and increasing concentration of the inhibitors (Bahrami & Hosseini, 2012).
Cancer Research : Some derivatives of 1-(2-Chlorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea have been studied for their potential in cancer treatment. For instance, Gil et al. (2021) reported that a similar phenoxypyrimidine urea derivative induces apoptosis in non-small cell lung cancer cells and could be a potential therapeutic agent (Gil et al., 2021).
Photodegradation Studies : Studies have also focused on the photodegradation and hydrolysis of urea derivatives. Gatidou and Iatrou (2011) investigated the photodegradation of substituted urea herbicides, which is relevant for understanding the environmental impact and degradation pathways of these compounds (Gatidou & Iatrou, 2011).
Alzheimer’s Disease Research : In the context of Alzheimer's disease, Vidaluc et al. (1995) synthesized a series of urea derivatives and assessed them for anti-acetylcholinesterase activity. These compounds are of interest due to their potential therapeutic effects in treating neurodegenerative diseases (Vidaluc et al., 1995).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O2/c17-12-3-1-2-4-13(12)20-16(23)19-11-14-18-6-5-15(21-14)22-7-9-24-10-8-22/h1-6H,7-11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTVVJYDCDKBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

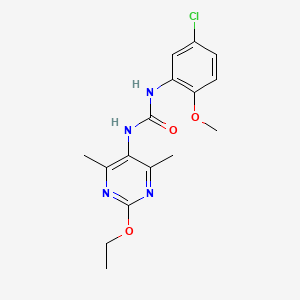

![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide](/img/structure/B2495858.png)
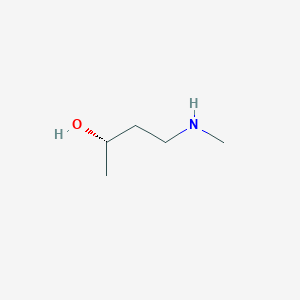
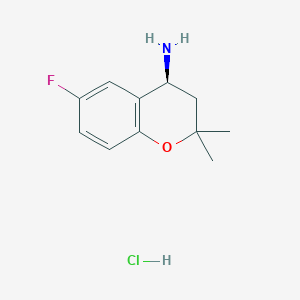

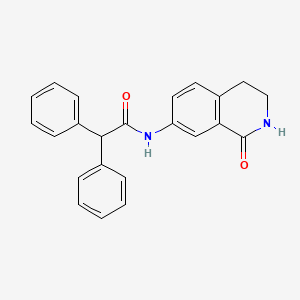

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2495868.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495874.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2495875.png)
![5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2495876.png)
![2-[(3-Amino-5-methylpyrazolyl)methylthio]acetic acid](/img/no-structure.png)